molecular formula C18H15ClNO5P B1676969 Naphthol AS-TR phosphate CAS No. 2616-72-0

Naphthol AS-TR phosphate

Cat. No.: B1676969
CAS No.: 2616-72-0
M. Wt: 391.7 g/mol
InChI Key: SHTFMUPUBYXPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthol AS-TR phosphate is a complex organic compound known for its unique chemical structure and properties

Mechanism of Action

Target of Action

Naphthol AS-TR phosphate, also known as N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, primarily targets alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of phosphate .

Mode of Action

This compound interacts with its target, alkaline phosphatase, through a process known as hydrolysis . In this process, the enzyme cleaves the phosphate group from the this compound molecule, resulting in the formation of a colored product . This interaction allows for the detection and quantification of alkaline phosphatase activity in various biological samples .

Biochemical Pathways

The hydrolysis of this compound by alkaline phosphatase is part of the broader phosphorylation-dephosphorylation biochemical pathway . This pathway plays a key role in regulating various cellular processes, including cell signaling, energy transfer, and protein activation . The colored product formed as a result of the hydrolysis can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Pharmacokinetics

Given its use as a substrate in biochemical assays, it is likely that these properties would be influenced by factors such as the concentration of the compound, the presence of the target enzyme, and the specific conditions of the assay .

Result of Action

The primary result of this compound’s action is the production of a colored product that can be detected spectrophotometrically . This allows for the visualization and quantification of alkaline phosphatase activity within cells or tissue sections . This can provide valuable information about the enzyme’s role in various biological processes and its potential involvement in certain disease states .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the hydrolysis reaction can be affected by the pH of the environment, with optimal activity typically observed in alkaline conditions . Additionally, the stability and efficacy of this compound can be influenced by factors such as temperature and the presence of other substances in the assay .

Biochemical Analysis

Biochemical Properties

Naphthol AS-TR phosphate plays a significant role in biochemical reactions, primarily as a substrate for alkaline phosphatase. When hydrolyzed by alkaline phosphatase, it forms a colored product that can be detected spectrophotometrically, making it a valuable tool for monitoring enzyme activity in biological samples such as serum or urine . The compound interacts with enzymes like alkaline phosphatase, which catalyzes the hydrolysis of this compound, resulting in the release of naphthol and phosphate . This interaction is crucial for the detection and quantification of enzyme activity in various biochemical assays.

Cellular Effects

This compound has been shown to influence various cellular processes. In human lung cancer cell lines, this compound inhibited oncogenic cell properties through cell cycle arrest and suppression of tumor-promoting autophagy . The compound also induced endoplasmic reticulum stress markers and led to apoptosis, suggesting its potential as a therapeutic agent for lung cancer . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by alkaline phosphatase, resulting in the formation of a colored product that can be detected spectrophotometrically . This process is essential for monitoring enzyme activity in biological samples. Additionally, this compound has been shown to inhibit the CREB-CBP transcription factor complex, leading to cell cycle arrest and suppression of autophagy in cancer cells . These interactions at the molecular level contribute to the compound’s effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in biochemical assays. Studies have shown that the substrate concentration and the presence of diazonium salts can influence the production of azo-dyes in reactions involving this compound . These factors can affect the long-term stability and effectiveness of the compound in detecting enzyme activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme activity. The compound is hydrolyzed by alkaline phosphatase, resulting in the release of naphthol and phosphate . This reaction is a key step in the metabolic pathway, allowing for the detection and quantification of enzyme activity in biological samples. The interaction with alkaline phosphatase and the subsequent formation of a colored product are central to the compound’s role in biochemical assays.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s water-soluble nature allows it to be easily distributed in biological samples, facilitating its use in various biochemical assays . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s effectiveness in detecting enzyme activity.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its role as a substrate for alkaline phosphatase. The compound is localized in vacuoles, points of focal degradation, Golgi bodies, and dispersed throughout the cytosol . This localization is crucial for its activity and function in biochemical assays, allowing for the accurate detection and quantification of enzyme activity in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-TR phosphate typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxamide core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-TR phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Naphthol AS-TR phosphate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-2-methylphenyl)naphthalene-2-carboxamide: Lacks the phosphonooxy group, which may affect its reactivity and applications.

    N-(4-Chloro-2-methylphenyl)-3-hydroxy-naphthalene-2-carboxamide:

Uniqueness

Naphthol AS-TR phosphate is unique due to the presence of both the 4-chloro-2-methylphenyl group and the phosphonooxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO5P/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTFMUPUBYXPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180781
Record name N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15736
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2616-72-0
Record name N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2616-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthol AS-TR phosphate
Reactant of Route 2
Naphthol AS-TR phosphate
Reactant of Route 3
Reactant of Route 3
Naphthol AS-TR phosphate
Reactant of Route 4
Reactant of Route 4
Naphthol AS-TR phosphate
Reactant of Route 5
Naphthol AS-TR phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Naphthol AS-TR phosphate
Customer
Q & A

ANone: NASTRp acts as a substrate for specific enzymes, such as acid phosphatase. When the enzyme hydrolyzes NASTRp, it releases naphthol AS-TR, which then reacts with a diazonium salt present in the staining solution. This reaction produces a colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , , , ]

ANone: Studies employing NASTRp staining on microfilariae of various species, including Onchocerca volvulus and Brugia malayi, have revealed distinct staining patterns. These patterns, characterized by the location and intensity of staining, can be used for species differentiation and strain identification. [, , , ]

ANone: Yes, various other substrates can be used for enzyme histochemistry, often chosen based on the specific enzyme and desired sensitivity. Examples include α-naphthyl acid phosphate, naphthol AS-BI phosphate, and other naphthol AS derivatives. [, ]

ANone: While predominantly known for its use in histochemistry, recent research has investigated NASTRp as a potential anticancer agent. Specifically, it has shown promising results in inhibiting cell proliferation, colony formation, and anchorage-independent cell growth in human lung cancer cell lines. [, ]

ANone: Research suggests that NASTRp targets the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factors complex. By inhibiting this complex, NASTRp triggers cell cycle arrest, suppresses tumor-promoting autophagy, and induces endoplasmic reticulum stress, ultimately leading to apoptosis in lung cancer cells. [, ]

ANone: Yes, NASTRp has been shown to suppress autophagy in human lung cancer cell lines. This effect is associated with the downregulation of autophagy-related proteins Atg5-12 and Atg7, alongside the accumulation of p62, a marker of autophagy inhibition. []

ANone: While detailed structure-activity relationship (SAR) studies are limited in the provided literature, the presence of phosphate and naphthol groups is essential for its function as an enzyme substrate in histochemical staining. [, , ] Further research on structural modifications could potentially enhance its anticancer properties.

ANone: The induction of endoplasmic reticulum (ER) stress is a significant finding as it disrupts protein folding and homeostasis within the cell. This disruption can trigger a cascade of events, including the upregulation of pro-apoptotic proteins like DDIT3/CHOP and Bim, ultimately leading to programmed cell death in cancer cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.